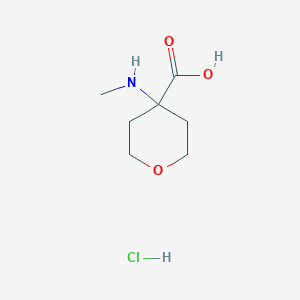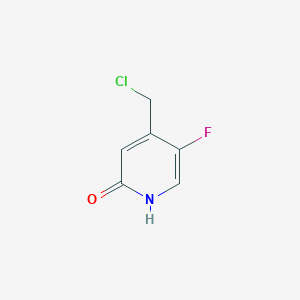
4-(Chloromethyl)-5-fluoropyridin-2-ol
Overview
Description
“4-(Chloromethyl)-5-fluoropyridin-2-ol” is likely a type of organic compound known as a halogenated pyridine . Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. The “4-(Chloromethyl)” and “5-fluoro” parts of the name suggest that a chlorine atom is attached to a methyl group (CH3) on the fourth carbon of the ring, and a fluorine atom is attached to the fifth carbon .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-5-fluoropyridin-2-ol” would be based on the pyridine ring, a six-membered ring with alternating single and double bonds, and one nitrogen atom . The “4-(Chloromethyl)” and “5-fluoro” parts of the name suggest that the fourth carbon of the ring has a -CH2Cl group attached, and the fifth carbon has a -F group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-5-fluoropyridin-2-ol” would depend on its molecular structure. Factors that could influence these properties include the presence of the electronegative fluorine and chlorine atoms, and the aromatic pyridine ring .Scientific Research Applications
Synthesis and Reactivity in Chemical Compounds : The synthesis of various fluoropyridines and their reactivity has been a significant area of research. For instance, Hand and Baker (1989) explored the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, contributing to the understanding of the reactivity and potential applications of these compounds (Hand & Baker, 1989). Similarly, Zhi-yuan (2010) investigated the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, shedding light on the mechanism and potential applications of this compound (Zhi-yuan, 2010).
Nucleophilic Substitution Reactions : Studies by Schlosser and Rausis (2005) and Schlosser and Bobbio (2002) provide insights into the nucleophilic substitution reactions of fluoropyridines, which are crucial for understanding the chemical behavior and potential applications of these compounds (Schlosser & Rausis, 2005); (Schlosser & Bobbio, 2002).
Electrophilic Fluorination Reactions : Toullec et al. (2004) assessed the fluorinating activity of various electrophilic NF reagents, contributing to the understanding of fluorination reactions in chemical synthesis, which is relevant to compounds like 4-(Chloromethyl)-5-fluoropyridin-2-ol (Toullec et al., 2004).
Amidomethylation and Functionalization : Research by Papaioannou et al. (2020) on the amidomethylation of 4-chloro-3-fluoropyridine contributes to understanding the chemical transformations and functionalization possibilities of fluoropyridines (Papaioannou et al., 2020).
Structural and Conformational Analysis : The study of the structural effects of fluorination on pyridines, such as those by Boggs and Pang (1984), helps in understanding the molecular structure and potential applications in various fields, including pharmaceuticals and material science (Boggs & Pang, 1984).
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-2-4-1-6(10)9-3-5(4)8/h1,3H,2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKCYCAJDIATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-fluoropyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




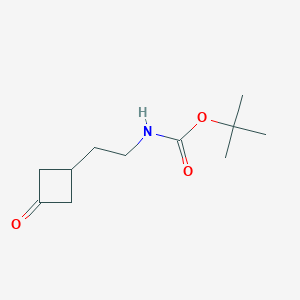
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
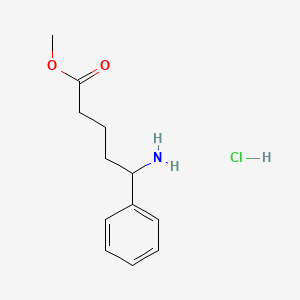
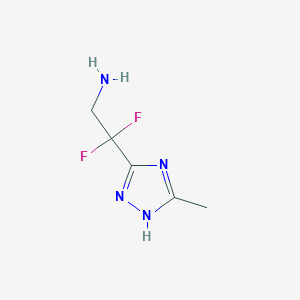
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

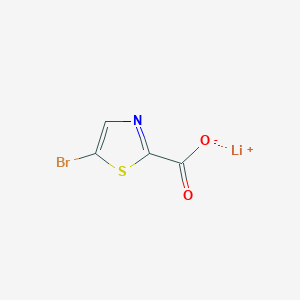



![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
